5-Bromo-N-butyl-6-methylpyridin-2-amine
Description
5-Bromo-6-methylpyridin-2-amine (CAS 42753-71-9) is a halogenated pyridine derivative with the molecular formula C₆H₇BrN₂ and a molecular weight of 188.05 g/mol . It features a bromine atom at position 5, a methyl group at position 6, and an amine group at position 2 of the pyridine ring. This compound is widely utilized in pharmaceutical and agrochemical research as a building block for synthesizing complex molecules. Key identifiers include:
- Synonyms: 2-Amino-5-bromo-6-methylpyridine, 6-Amino-3-bromo-2-methylpyridine
- PubChem CID: 170678
- InChI Key: SEOZHXRTVJPQPZ-UHFFFAOYSA-O
Its structural simplicity and reactivity make it a valuable intermediate in cross-coupling reactions and heterocyclic chemistry .
Properties
Molecular Formula |
C10H15BrN2 |
|---|---|
Molecular Weight |
243.14 g/mol |
IUPAC Name |
5-bromo-N-butyl-6-methylpyridin-2-amine |
InChI |
InChI=1S/C10H15BrN2/c1-3-4-7-12-10-6-5-9(11)8(2)13-10/h5-6H,3-4,7H2,1-2H3,(H,12,13) |
InChI Key |
IKBYXYOPUMLWIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC(=C(C=C1)Br)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-butyl-6-methylpyridin-2-amine can be achieved through various methodsThe bromination can be carried out using N-bromosuccinimide (NBS) as the brominating agent under mild conditions . The butylation can be achieved through nucleophilic substitution reactions using butyl halides.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and butylation processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-butyl-6-methylpyridin-2-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced pyridine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of oxidized pyridine derivatives.
Reduction: Formation of reduced pyridine derivatives.
Scientific Research Applications
Overview
5-Bromo-N-butyl-6-methylpyridin-2-amine is a pyridine derivative notable for its diverse applications in organic synthesis and medicinal chemistry. This compound features a unique substitution pattern that enhances its chemical reactivity and biological activity, making it a valuable compound in various research domains.
Organic Synthesis
5-Bromo-N-butyl-6-methylpyridin-2-amine serves as a versatile building block in organic synthesis, particularly in the development of more complex molecules. It is utilized in various coupling reactions, such as Suzuki and Sonogashira cross-coupling reactions, allowing for the formation of novel pyridine derivatives with potential pharmaceutical applications .
Table 1: Summary of Synthesis Applications
| Reaction Type | Description | Yield |
|---|---|---|
| Suzuki Coupling | Coupling with arylboronic acids | Moderate to good yield |
| Sonogashira Reaction | Coupling with alkynes | High yield reported |
Medicinal Chemistry
The compound has been explored for its potential therapeutic properties, particularly as an inhibitor of neuronal nitric oxide synthase (nNOS), which is implicated in various neurological disorders. Studies have shown that modifications to the pyridine scaffold can enhance potency and selectivity against different isoforms of nitric oxide synthases, making this compound a candidate for drug development targeting neurological conditions .
Case Study: nNOS Inhibition
Research indicates that derivatives of 5-Bromo-N-butyl-6-methylpyridin-2-amine exhibit significant potency against nNOS, with selectivity ratios favoring nNOS over other isoforms. This selectivity is crucial for minimizing side effects associated with non-selective inhibitors .
The biological activity of 5-Bromo-N-butyl-6-methylpyridin-2-amine is influenced by its structural features. The presence of bromine and butyl groups contributes to its binding affinity towards specific molecular targets, which is essential for its role in drug discovery. Ongoing research aims to elucidate the exact molecular pathways involved in its biological effects.
Table 2: Biological Activity Insights
| Activity Type | Observations |
|---|---|
| Binding Affinity | Influenced by structural substitutions |
| Selectivity | High selectivity over other nitric oxide synthases |
Industrial Applications
In industrial settings, 5-Bromo-N-butyl-6-methylpyridin-2-amine can be synthesized using continuous flow reactors to improve efficiency and product consistency. Automation plays a key role in optimizing reaction conditions, such as temperature control and reagent addition, which are critical for large-scale production.
Mechanism of Action
The mechanism of action of 5-Bromo-N-butyl-6-methylpyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the butyl group can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the nature of the biological system involved.
Comparison with Similar Compounds
Substituent Variations at Position 6
Compounds with halogen or alkoxy substitutions at position 6 exhibit distinct physicochemical and reactivity profiles:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Key Differences |
|---|---|---|---|---|---|
| 5-Bromo-6-methylpyridin-2-amine | 42753-71-9 | C₆H₇BrN₂ | 188.05 | Br (5), CH₃ (6) | Reference compound |
| 5-Bromo-6-chloropyridin-2-amine | 358672-65-8 | C₅H₄BrClN₂ | 207.46 | Br (5), Cl (6) | Increased polarity due to Cl; higher MW |
| 5-Bromo-6-fluoropyridin-2-amine | 944401-65-4 | C₅H₄BrFN₂ | 191.00 | Br (5), F (6) | Enhanced electronegativity from F |
| 5-Bromo-6-methoxypyridin-2-amine* | 1903493-07-1 | C₆H₇BrN₂O | 203.04 | Br (5), OCH₃ (6) | Methoxy group improves solubility |
Key Findings :
Positional Isomers and Amine Group Variations
Variations in amine group positioning or additional substituents further diversify properties:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Structural Distinction |
|---|---|---|---|---|---|
| 5-Amino-3-bromo-2-methylpyridine | 3430-29-3 | C₆H₇BrN₂ | 188.05 | Br (3), CH₃ (2), NH₂ (5) | Amine at position 5; altered reactivity |
| 5-Bromo-6-methylpyridin-3-amine | 53242-18-5 | C₆H₇BrN₂ | 188.05 | Br (5), CH₃ (6), NH₂ (3) | Amine at position 3; different ring orientation |
Key Findings :
- Amine Position : Shifting the amine group to position 3 (e.g., 5-Bromo-6-methylpyridin-3-amine) modifies electronic distribution, affecting hydrogen-bonding capacity and interaction with biological targets .
- Synthetic Utility : Positional isomers serve as intermediates for distinct reaction pathways, such as Suzuki-Miyaura couplings or Buchwald-Hartwig aminations .
Structural Similarity Scores
Quantitative similarity assessments (e.g., Tanimoto coefficients) highlight structural relationships:
- 5-Bromo-6-chloropyridin-2-amine : Similarity score 0.85 vs. reference compound .
- 3,5-Dibromo-4-methylpyridin-2-amine : Similarity score 0.72, reflecting additional bromine at position 3 .
These scores suggest that halogen type and substitution pattern significantly influence similarity metrics, guiding computational drug discovery efforts .
Biological Activity
5-Bromo-N-butyl-6-methylpyridin-2-amine is a pyridine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a bromine atom at the 5-position of the pyridine ring, a butyl group attached to the nitrogen atom, and a methyl group at the 6-position. These substituents contribute to its distinct chemical properties and biological interactions, making it a candidate for various therapeutic applications.
Molecular Structure
The molecular formula of 5-Bromo-N-butyl-6-methylpyridin-2-amine is CHBrN. Its structure can be summarized as follows:
| Feature | Description |
|---|---|
| Pyridine Ring | Contains a nitrogen atom in the ring |
| Bromine Substitution | At position 5 |
| Butyl Group | Attached to nitrogen |
| Methyl Group | At position 6 |
Synthesis
The synthesis of 5-Bromo-N-butyl-6-methylpyridin-2-amine typically involves palladium-catalyzed reactions, such as Suzuki cross-coupling, which allows for the efficient formation of the desired compound from simpler precursors .
The biological activity of 5-Bromo-N-butyl-6-methylpyridin-2-amine is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of bromine and butyl groups may influence its binding affinity and specificity towards these targets, facilitating various therapeutic effects.
Therapeutic Potential
Research indicates that this compound exhibits potential in several therapeutic areas:
Case Studies
- Topoisomerase I Inhibition : In a study evaluating the cytotoxic effects of related compounds, it was found that derivatives similar to 5-Bromo-N-butyl-6-methylpyridin-2-amine exhibited significant topoisomerase I poisoning activity, leading to enhanced cytotoxicity against human lymphoblastoma cells .
- Antibacterial Evaluation : Although direct studies on 5-Bromo-N-butyl-6-methylpyridin-2-amine are sparse, research on related pyridine derivatives indicates promising antibacterial properties, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Comparative Analysis
To better understand the biological activity of 5-Bromo-N-butyl-6-methylpyridin-2-amine, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Amino-5-bromo-4-methylpyridine | CHBrN | Lacks butyl group; simpler structure |
| 5-bromo-N-(cyclobutylmethyl)-3-methylpyridin-2-amine | CHBrN | Contains cyclobutylmethyl group |
| 5-bromo-N-methylpyridin-2-amine | CHBrN | Lacks butyl group; simpler structure |
This table highlights how variations in substituents can affect biological activity and therapeutic potential.
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